molecular formula C25H20ClFN4O3S B12429329 KRAS G12C inhibitor 18

KRAS G12C inhibitor 18

货号: B12429329
分子量: 511.0 g/mol
InChI 键: FLOCSULDJZSEOQ-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KRAS G12C inhibitor 18 is a small molecule compound designed to target and inhibit the KRAS G12C mutation, which is a common driver mutation in various cancers, particularly non-small cell lung cancer. This mutation involves a substitution of glycine with cysteine at position 12 in the KRAS protein, leading to uncontrolled cell proliferation and tumor growth. This compound binds covalently to the mutant cysteine residue, thereby inhibiting the oncogenic activity of the KRAS protein.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 18 involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and quality control. This process includes optimizing reaction conditions, purification methods, and formulation techniques to produce the compound in bulk quantities suitable for clinical and commercial use .

化学反应分析

Types of Reactions

KRAS G12C inhibitor 18 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities and properties .

科学研究应用

KRAS G12C inhibitor 18 has a wide range of scientific research applications, including:

作用机制

KRAS G12C inhibitor 18 exerts its effects by covalently binding to the cysteine residue at position 12 of the KRAS protein, which is mutated in the G12C variant. This binding locks the KRAS protein in an inactive state, preventing it from transmitting pro-growth signals to downstream effectors. The inhibition of KRAS G12C disrupts the signaling pathways that drive cancer cell proliferation and survival, leading to tumor regression .

相似化合物的比较

KRAS G12C inhibitor 18 is unique compared to other similar compounds due to its specific binding affinity and selectivity for the KRAS G12C mutation. Similar compounds include:

Each of these compounds has unique features and advantages, but this compound stands out for its specific binding characteristics and potential therapeutic benefits .

属性

分子式

C25H20ClFN4O3S

分子量

511.0 g/mol

IUPAC 名称

4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C25H20ClFN4O3S/c1-2-19(32)30-7-8-31-13(12-30)6-9-34-23-15(25(31)33)10-17(27)21(22(23)26)14-4-3-5-18-20(14)16(11-28)24(29)35-18/h2-5,10,13H,1,6-9,12,29H2/t13-/m0/s1

InChI 键

FLOCSULDJZSEOQ-ZDUSSCGKSA-N

手性 SMILES

C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl

规范 SMILES

C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=CC=C4)SC(=C5C#N)N)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。